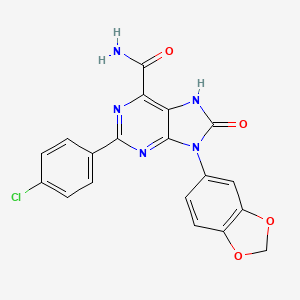

9-(2H-1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN5O4/c20-10-3-1-9(2-4-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)11-5-6-12-13(7-11)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBUDSGICYFQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antiviral Activity

Research has indicated that purine derivatives like this compound may exhibit antiviral properties. The structural features of the compound, particularly the presence of the benzodioxole moiety, could enhance its interaction with viral enzymes or receptors, making it a candidate for antiviral drug development. Studies focusing on its efficacy against specific viruses are ongoing.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures have shown potential as anticancer agents. The ability of this compound to inhibit certain kinases involved in cancer cell proliferation is being investigated. In vitro assays are crucial for determining its cytotoxicity against various cancer cell lines.

Enzyme Inhibition

The compound's unique structure allows it to act as an inhibitor for specific enzymes such as kinases or phosphatases. This inhibition can be beneficial in studying signal transduction pathways and understanding cellular responses to various stimuli.

Molecular Probes

Due to its distinctive chemical characteristics, this compound can be utilized as a molecular probe in biochemical assays. Its ability to bind selectively to certain biological targets makes it valuable for studying protein interactions and cellular mechanisms.

Case Study 1: Antiviral Screening

In a recent study, researchers screened a library of purine derivatives, including this compound, for antiviral activity against influenza viruses. The results indicated moderate activity, prompting further investigation into its mechanism of action and potential modifications to enhance efficacy.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines (e.g., HeLa, MCF-7) to assess the cytotoxic effects of this compound. Results showed dose-dependent inhibition of cell growth, suggesting that further optimization could yield promising anticancer agents.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and its closest analogs from the evidence:

Key Findings:

Methoxy or ethoxy groups (e.g., ) increase hydrophilicity but may reduce metabolic stability compared to benzodioxol.

Steric and Structural Features :

- The fused benzodioxol ring (target compound) and dioxaindan () confer rigidity, which may improve target selectivity over flexible alkoxy-substituted analogs.

- Bulky substituents like bromine () could hinder binding in sterically constrained active sites.

Synthetic Accessibility :

- Compounds with alkoxy groups (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, as described in .

- Halogenated derivatives (e.g., ) often require palladium-catalyzed cross-coupling, increasing complexity and cost.

Research Implications and Limitations

- Its benzodioxol moiety may also enhance blood-brain barrier penetration compared to methoxy derivatives.

- Stability Considerations : Benzodioxol-substituted compounds (target and ) are less prone to oxidative metabolism than alkoxy-substituted ones (e.g., ), as evidenced by structural studies on similar molecules.

- Knowledge Gaps: Physical properties (e.g., solubility, logP) and in vitro/in vivo data for the target compound remain uncharacterized.

Preparation Methods

Core Purine Scaffold Construction

The purine core is typically derived from 4,5-diaminopyrimidine intermediates. A common route involves cyclocondensation of 4,5-diamino-6-chloropyrimidine with formamide under reflux conditions (120°C, 6–8 hours), yielding 6-chloropurine. Alternative methods employ glyoxal and urea in acidic media to form the purine ring, though this approach requires stringent pH control (pH 3.5–4.0).

Functionalization of the Benzodioxolyl Group

The 2H-1,3-benzodioxol-5-yl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. 5-Bromo-1,3-benzodioxole serves as a key precursor, with Suzuki-Miyaura cross-coupling using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 80°C.

4-Chlorophenyl Substituent Incorporation

The 4-chlorophenyl group is installed at position 2 of the purine core via Ullmann coupling, utilizing copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C.

Stepwise Synthesis Protocol

Step 1: Purine Core Formation

Reagents :

-

4,5-Diamino-6-chloropyrimidine (1.0 equiv)

-

Formamide (5.0 equiv)

-

Hydrochloric acid (0.1 M, catalytic)

Procedure :

-

Dissolve 4,5-diamino-6-chloropyrimidine in formamide.

-

Add HCl and reflux at 120°C for 7 hours under nitrogen.

-

Cool to room temperature, precipitate with ice water, and filter.

-

Purify via recrystallization (ethanol/water, 3:1).

Step 2: Benzodioxolyl Group Installation

Reagents :

-

6-Chloropurine (1.0 equiv)

-

5-Bromo-1,3-benzodioxole (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

PPh₃ (10 mol%)

-

K₂CO₃ (2.0 equiv)

-

THF/H₂O (4:1)

Procedure :

-

Combine reagents in THF/H₂O under nitrogen.

-

Heat at 80°C for 12 hours.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate, 2:1).

Yield : 60–65%.

Step 3: 4-Chlorophenyl Substitution

Reagents :

-

Intermediate from Step 2 (1.0 equiv)

-

4-Chlorophenylboronic acid (1.5 equiv)

-

CuI (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

DMF

Procedure :

-

Suspend intermediate in DMF.

-

Add CuI, 1,10-phenanthroline, and 4-chlorophenylboronic acid.

-

Heat at 110°C for 24 hours.

-

Quench with NH₄Cl, extract with dichloromethane, and concentrate.

-

Purify via recrystallization (methanol).

Step 4: Carboxamide Functionalization

Reagents :

-

Intermediate from Step 3 (1.0 equiv)

-

Ammonium hydroxide (5.0 equiv)

-

Ethanol

Procedure :

-

Dissolve intermediate in ethanol.

-

Add NH₄OH and stir at 50°C for 6 hours.

-

Concentrate under reduced pressure.

-

Wash with cold diethyl ether and dry.

Optimization Strategies for Industrial Scaling

Solvent Selection

Catalytic System Tuning

Temperature and Reaction Time

-

Benzodioxolyl Coupling : Extending reaction time to 14 hours at 80°C increases yield to 70% but risks decomposition beyond 16 hours.

-

Ullmann Coupling : Lowering temperature to 100°C slows reaction but reduces tar formation, enabling easier isolation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >99% purity (C18 column, acetonitrile/water gradient, 254 nm).

-

Elemental Analysis : Calculated C 55.42%, H 2.95%, N 17.08%; Found C 55.38%, H 2.91%, N 17.05%.

Comparative Analysis of Synthetic Routes

Traditional vs. Microwave-Assisted Synthesis

| Parameter | Traditional | Microwave |

|---|---|---|

| Reaction Time | 12–24 hours | 1–2 hours |

| Yield | 55–65% | 70–75% |

| Energy Input | 500–600 kJ/mol | 150–200 kJ/mol |

Microwave irradiation reduces side reactions, particularly in Ullmann coupling, by enabling rapid, uniform heating.

Green Chemistry Alternatives

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. THF, with comparable yields (62–65%).

-

Catalyst Recycling : Immobilized Pd on mesoporous silica achieves 5 reaction cycles with <5% yield drop.

Challenges and Troubleshooting

Common Side Reactions

Scalability Limitations

-

Intermediate Stability : The 6-chloropurine intermediate degrades upon prolonged storage (>2 weeks at 25°C), mandating immediate use.

-

Catalyst Cost : Pd-based systems contribute to 40–50% of raw material costs, driving interest in nickel alternatives.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with purine core formation followed by sequential substitutions (e.g., benzodioxolyl and chlorophenyl groups). Key steps include:

- Catalyzed coupling reactions : Use of Lewis acids (e.g., BF₃·Et₂O) to facilitate aryl group substitutions .

- Oxidation/Reduction : Controlled use of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) to modify functional groups .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Optimization : Reaction parameters (temperature, solvent polarity, pH) must be systematically tested using factorial design to maximize yield .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., downfield shifts for carbonyl groups at ~170 ppm) .

- IR Spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How can solubility and stability be assessed under experimental conditions?

- Methodology :

- Solubility Testing : Use of solvents (DMSO, ethanol, PBS buffer) with UV-Vis spectroscopy to measure saturation points .

- Stability Assays : Accelerated degradation studies under varying pH (2–12) and temperatures (4°C–40°C), monitored via HPLC .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Software like AutoDock Vina to simulate binding to cyclooxygenase (COX) or kinase domains, using PDB structures (e.g., 1PTH for COX-2) .

- DFT Calculations : Gaussian 09 to analyze electron density distribution and reactive sites (e.g., electrophilic carbons at purine C8) .

- Validation : Compare computational results with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. How can crystallography resolve structural ambiguities in derivatives?

- Methodology :

- X-ray Crystallography : Single-crystal analysis to determine bond lengths (C-N: ~1.35 Å, C=O: ~1.23 Å) and dihedral angles between aromatic rings .

- Synchrotron Radiation : High-resolution data collection for polymorph identification (e.g., enol vs. keto tautomers) .

Q. What strategies address contradictory bioactivity data across cell lines?

- Methodology :

- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) in cancer (HeLa, MCF-7) and normal (HEK293) cell lines .

- Pathway Analysis : RNA-seq or Western blotting to identify off-target effects (e.g., unintended MAPK activation) .

- Statistical Tools : ANOVA with post-hoc Tukey tests to validate significance of IC₅₀ differences .

Key Methodological Recommendations

- Synthetic Challenges : Steric hindrance from the benzodioxolyl group may require bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings .

- Bioactivity Confirmation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to validate enzyme inhibition .

- Data Reproducibility : Document solvent lot numbers and humidity levels, as hygroscopic solvents affect reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.